(1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1)

Description

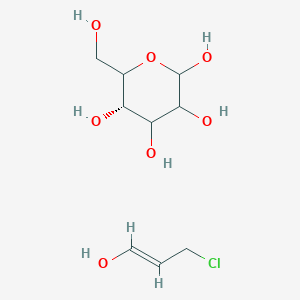

(1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1) is a chlorinated glycoside comprising a propenol moiety linked to a D-glycero-hexopyranose sugar. The (1E) configuration denotes the trans orientation of the double bond in the chloropropenol chain. This compound combines the reactivity of a chlorinated alkene with the stereochemical complexity of a carbohydrate, making it relevant in synthetic organic chemistry and glycobiology.

Properties

CAS No. |

25655-42-9 |

|---|---|

Molecular Formula |

C9H17ClO7 |

Molecular Weight |

272.68 g/mol |

IUPAC Name |

(E)-3-chloroprop-1-en-1-ol;(5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6.C3H5ClO/c7-1-2-3(8)4(9)5(10)6(11)12-2;4-2-1-3-5/h2-11H,1H2;1,3,5H,2H2/b;3-1+/t2?,3-,4?,5?,6?;/m1./s1 |

InChI Key |

LXLFLTLTIRTMCL-BTUNFUCZSA-N |

SMILES |

C(C=CO)Cl.C(C1C(C(C(C(O1)O)O)O)O)O |

Isomeric SMILES |

C(/C=C/O)Cl.C(C1[C@H](C(C(C(O1)O)O)O)O)O |

Canonical SMILES |

C(C=CO)Cl.C(C1C(C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Biological Activity

Structure

The compound consists of a chloropropenol moiety linked to a D-glycero-hexopyranose structure. The presence of the chlorine atom and the hydroxyl group contributes to its reactivity and biological properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C6H11ClO5 |

| Molecular Weight | 184.61 g/mol |

| Solubility | Soluble in water |

| Boiling Point | Not available |

Antimicrobial Activity

Studies have indicated that compounds with chlorinated functionalities exhibit significant antimicrobial properties. For instance, chloropropenols have been shown to inhibit the growth of various bacteria and fungi. A study demonstrated that (1E)-3-Chloroprop-1-en-1-ol exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Cytotoxicity

Research has also explored the cytotoxic effects of this compound on cancer cell lines. In vitro assays revealed that (1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose induced apoptosis in human leukemia cells (K562) through the activation of caspase pathways. The compound showed an IC50 value of 25 µM, indicating potent cytotoxicity .

The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with metabolic pathways. The chlorinated moiety may enhance lipophilicity, allowing for better membrane penetration and subsequent cellular uptake. This is supported by studies showing increased permeability in lipid bilayers .

Case Study 1: Antibacterial Efficacy

In a controlled study, researchers tested the efficacy of (1E)-3-Chloroprop-1-en-1-ol against Staphylococcus aureus. The results indicated a significant reduction in bacterial load after treatment with the compound at varying concentrations over 24 hours. The results are summarized in the table below:

| Concentration (µg/mL) | Bacterial Count (CFU/mL) |

|---|---|

| 0 | 10^6 |

| 10 | 10^5 |

| 50 | 10^3 |

| 100 | 10^0 |

Case Study 2: Cytotoxicity in Cancer Cells

A separate investigation focused on the cytotoxic effects on K562 leukemia cells. The study found that treatment with (1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose led to significant cell death compared to untreated controls.

| Treatment (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 25 | 50 |

| 50 | 20 |

Scientific Research Applications

The biological activity of (1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose is primarily influenced by its structural components. Compounds with similar structures have demonstrated various biological activities, including:

- Antimicrobial Properties : Similar chlorinated compounds have shown effectiveness against a range of microbial pathogens.

- Potential Enzyme Inhibition : The chloropropenyl group may interact with specific enzymes, leading to inhibition or modulation of their activity.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through several methods, each varying in efficiency based on reaction conditions and starting materials. The methods include:

- Direct Chlorination : Chlorination of propene followed by glycosylation.

- Glycosylation Reactions : Utilizing glycosyl donors to incorporate the sugar moiety into the chlorinated structure.

These synthetic pathways are crucial for producing the compound in sufficient quantities for research and application testing.

Computational Studies

Recent computational studies have predicted potential biological activities based on structure-activity relationships (SAR). These predictions suggest that (1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose could interact with various biological molecules, warranting further experimental validation.

Therapeutic Applications

Given its unique structure, this compound may have therapeutic applications, especially in drug development targeting specific diseases. The dual functionality of the chloropropene and sugar moieties allows for diverse interactions with biological targets.

Interaction Studies

Research into the interaction of this compound with various enzymes has revealed potential pathways for therapeutic intervention. Understanding these interactions is critical for developing targeted therapies.

Potential for Drug Development

The compound's ability to modulate biological activity suggests it could serve as a lead compound in drug development, particularly in areas requiring antimicrobial or anticancer agents.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related chlorinated alkenes, propanes, and glycosides, based on data from reference tables and synthetic methodologies.

Structural and Functional Analogues

Chlorinated Alkenes and Propenols

1-Propene, 1,3-dichloro- (CAS 542-75-6) :

- Structure : A simple dichlorinated alkene lacking hydroxyl or sugar groups.

- Properties : Low polarity, high volatility, and environmental persistence due to the absence of hydrophilic functional groups. Used as an industrial solvent .

- Contrast : The target compound’s hydroxyl and sugar moieties enhance solubility in polar solvents (e.g., water, alcohols) but reduce volatility.

- Properties: Moderate solubility in organic solvents; used as a pesticide. Contrast: The sugar in the target compound may reduce toxicity and alter biodegradability compared to non-glycosylated chlorinated pesticides .

Glycosides and Carbohydrate Derivatives

- 4,6-O-Benzylidene-α-D-glucopyranosyl derivatives (e.g., Compound 19 in ): Structure: Protected glucopyranoside with benzylidene and silyl groups. Synthesis: Utilizes disiloxane protecting groups (e.g., tetraisopropyldisiloxane) for regioselective functionalization.

Physicochemical Properties (Inferred)

| Property | (1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose | 1-Propene, 1,3-dichloro- (CAS 542-75-6) | Chloropropylate (CAS 5836-10-2) |

|---|---|---|---|

| Molecular Formula | C₉H₁₅ClO₆ | C₃H₄Cl₂ | C₁₂H₁₄Cl₂O₃ |

| Polarity | High (due to –OH and sugar) | Low | Moderate |

| Solubility | High in polar solvents | Insoluble in water | Soluble in lipids |

| Volatility | Low | High | Low |

| Environmental Persistence | Likely biodegradable (sugar moiety) | Persistent | Moderate |

Reactivity and Stability

- Chloropropenol Chain: The (1E)-chloropropenol group may undergo electrophilic addition or elimination reactions, similar to dichloropropenes (e.g., 1,3-dichloropropene, CAS 542-75-6). However, steric hindrance from the sugar moiety could slow such reactions .

- Glycosidic Bond: The β-glycosidic linkage in D-glycero-hexopyranose is susceptible to hydrolysis under acidic conditions, unlike non-glycosidic chlorinated compounds like 1,3-dichloropropene.

Preparation Methods

Alkylation of D-glycero-hexopyranose

- Starting materials : D-glycero-hexopyranose and (E)-3-chloroprop-1-en-1-ol or its derivatives.

- Reaction conditions : Typically performed under basic conditions to deprotonate the sugar hydroxyl groups, enhancing nucleophilicity.

- Mechanism : The sugar hydroxyl attacks the electrophilic carbon of the chloropropenyl moiety, displacing chloride or adding across the double bond depending on the reagent and conditions.

- Outcome : Formation of the glycosidic bond linking the chloropropenyl unit to the sugar ring, preserving the E-configuration of the double bond.

Use of Hex-2-enopyranosides as Precursors

- Synthetic route : Starting from hex-2,3-dideoxy-hex-2-enopyranosides, which are prepared via Achmatowicz ring-expansion or Ferrier rearrangement, the chloropropenyl group can be introduced at the 1-position or other reactive sites.

- Catalysts : Palladium-catalyzed glycosylation has been demonstrated as an effective method to attach unsaturated alkene groups to sugar moieties with high stereoselectivity.

- Advantages : This approach allows for iterative glycosylation steps, enabling the synthesis of complex oligosaccharides bearing chloropropenyl functionalities.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of sugars | D-glycero-hexopyranose + (E)-3-chloroprop-1-en-1-ol | Basic conditions, nucleophilic substitution | Direct introduction of chloropropenyl group | Possible side reactions, regioselectivity issues |

| Palladium-catalyzed glycosylation | Hex-2-enopyranoside intermediates + chloropropenyl derivatives | Pd catalyst, controlled temperature | High stereoselectivity, iterative synthesis possible | Requires metal catalyst, cost |

| Achmatowicz ring-expansion + glycosylation | Acylfuran derivatives → pyranone intermediates | Enantioselective reduction, ring-expansion | Access to complex sugar derivatives with unsaturation | Multi-step, requires careful control |

| Multicomponent one-pot synthesis (analogous) | Various substituted precursors | Mild solvents, room temperature or slightly elevated | Efficient, high yield, minimal purification | Not specifically reported for this compound |

Research Findings and Notes

- The chloropropenyl moiety's double bond (E-configuration) is preserved during these synthetic steps, which is critical for maintaining the compound's reactivity and biological potential.

- The sugar moiety’s stereochemistry (D-glycero-hexopyranose) is retained, ensuring the compound’s relevance for biological interactions.

- Computational studies suggest that chloropropenyl glycosyl derivatives may have enhanced biological activity due to the reactive alkene and sugar combination, but detailed mechanism of action remains underexplored.

- The synthetic methods enable the generation of libraries of related compounds for biological screening, leveraging the modular nature of glycosylation and alkylation chemistry.

Q & A

Q. What are the recommended safety protocols for handling (1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1) in laboratory settings?

Methodological Answer:

- Toxicity Mitigation : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes) per EU-GHS/CLP standards. Use PPE (gloves, lab coats, goggles) and work in a fume hood .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for decomposition using TLC or HPLC to detect impurities .

- Emergency Response : In case of exposure, rinse affected areas with water and consult a physician immediately. Provide the safety data sheet to medical personnel .

Q. How can researchers optimize the extraction and purification of this compound from complex reaction mixtures?

Methodological Answer:

- Solvent System : Adapt the Bligh-Dyer method (chloroform:methanol, 2:1 v/v) for lipid-like compounds. Adjust ratios to account for the polar hexopyranose moiety .

- Phase Separation : After homogenization, dilute with chloroform and water to isolate the organic layer. Centrifuge at 3,000 rpm for 5 minutes to enhance separation .

- Validation : Confirm purity via NMR (e.g., H and C for glycosidic linkage verification) and mass spectrometry .

Advanced Research Questions

Q. What analytical techniques are critical for resolving stereochemical ambiguities in the chloropropenol and hexopyranose moieties?

Methodological Answer:

- Stereochemical Analysis : Use NOESY NMR to confirm the (1E)-configuration of the chloropropenol. For the D-glycero-hexopyranose, employ polarimetry or X-ray crystallography to verify chirality .

- Chromatographic Separation : Apply chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) to isolate stereoisomers. Optimize mobile phase (hexane:isopropanol, 90:10) for resolution .

Q. How can computational modeling predict the reactivity of the chlorinated alkene in nucleophilic addition reactions?

Methodological Answer:

- Quantum Mechanics (QM) : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model electron density and frontier molecular orbitals (HOMO/LUMO) for the alkene .

- Reactivity Trends : Compare activation energies for syn vs. anti addition pathways. Validate predictions experimentally via kinetic studies (e.g., monitoring by F NMR if fluorinated analogs are synthesized) .

Q. How should researchers address contradictions in spectroscopic data when characterizing impurities or degradation products?

Methodological Answer:

- Multi-Technique Validation : Cross-reference NMR, IR, and HRMS data. For unresolved peaks, employ 2D-COSY or HSQC to assign overlapping signals .

- Statistical Analysis : Apply principal component analysis (PCA) to distinguish noise from genuine spectral variations. Use software like MestReNova for peak deconvolution .

Experimental Design Considerations

Q. What parameters are critical for synthesizing the 1:1 adduct with high regioselectivity?

Methodological Answer:

- Stoichiometric Control : Use a 1.05:1 molar ratio of (1E)-3-Chloroprop-1-en-1-ol to D-glycero-hexopyranose to minimize unreacted starting material. Monitor via TLC (silica gel, ethyl acetate:hexane 3:7) .

- Catalytic Optimization : Test Lewis acids (e.g., BF-EtO) for glycosidic bond formation. Adjust temperature (40–60°C) and reaction time (12–24 hrs) to maximize yield .

Q. How can stability studies be designed to assess the compound’s susceptibility to hydrolysis or thermal degradation?

Methodological Answer:

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS and compare to stress conditions (acidic/basic hydrolysis) .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf life. Calculate activation energy () from rate constants at multiple temperatures .

Data Presentation Guidelines

- Structural Formulas : Use ChemDraw to depict the (1E)-configuration and glycosidic linkage. Label all stereocenters (R/S) and anomeric carbons (α/β) .

- Statistical Reporting : Include error bars (SD/SE) in kinetic plots. For reproducibility, document solvent purity (e.g., HPLC-grade) and instrument calibration dates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.